Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate
Overview
Description
Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate is a heterocyclic compound with the molecular formula C11H9BrN2O2. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a bromine atom at the 7th position and an ethyl ester group at the 3rd position of the naphthyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-1,5-naphthyridine-3-carboxylate typically involves the cyclization of substituted 3-aminopyridine compounds. Common synthetic methods include the Skraup and Friedländer reactions . For instance, the Skraup reaction can be used to synthesize 1,5-naphthyridine derivatives from substituted 3-aminopyridine compounds and glycerol using catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions with different organometallic reagents.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives, while cross-coupling reactions can produce complex organic molecules with diverse functional groups.
Scientific Research Applications
Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 7-bromo-1,5-naphthyridine-3-carboxylate is not well-documented. like other naphthyridine derivatives, it is likely to interact with various molecular targets and pathways. These interactions may involve binding to specific enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:
- 3-bromo-1,5-naphthyridine
- 2-methyl-1,5-naphthyridine
- 3-methoxy-4-methyl-1,5-naphthyridine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 7-bromo-1,5-naphthyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-3-9-10(13-5-7)4-8(12)6-14-9/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUFMUUQGOCYKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=N2)Br)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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